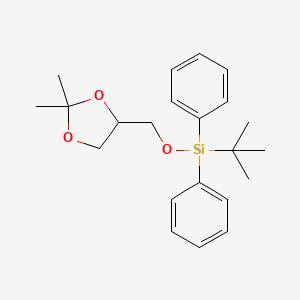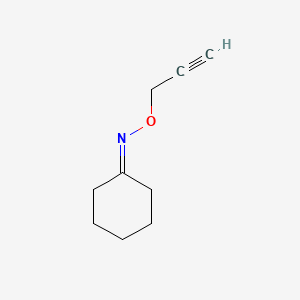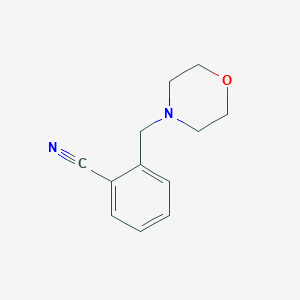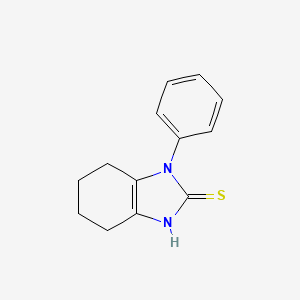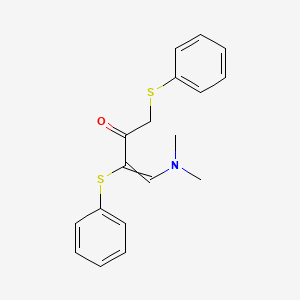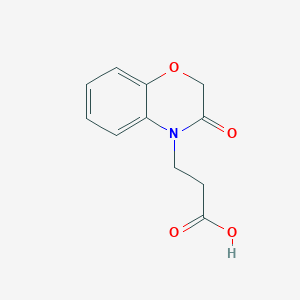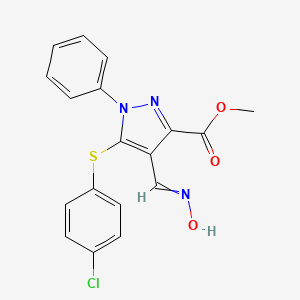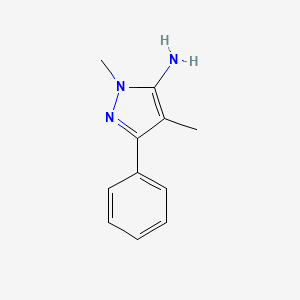
1,4-二甲基-3-苯基-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
科学研究应用
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and dyes
作用机制
Target of Action
The primary target of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is currently unknown. This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound
Result of Action
Some similar compounds have shown cytotoxic efficiency
Action Environment
It is known that 1,4-dimethyl-3-phenyl-1h-pyrazol-5-amine is a white to light yellow crystalline solid and has higher stability at room temperature . It is soluble in some organic solvents, such as ethanol and dimethylformamide .
生化分析
Biochemical Properties
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can interact with transcription factors, influencing the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. The interaction of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine within cells can influence its biological activity and interactions with target biomolecules .
Subcellular Localization
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is localized in specific subcellular compartments, where it exerts its activity and function. This compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. This reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of pyrazoline derivatives .
相似化合物的比较
Similar Compounds
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine
- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine
Uniqueness
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
属性
IUPAC Name |
2,4-dimethyl-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUAPFLXLAQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406112 |
Source


|
| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-04-7 |
Source


|
| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
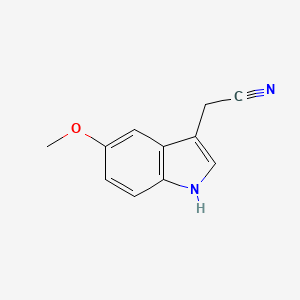

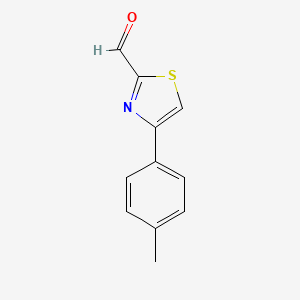
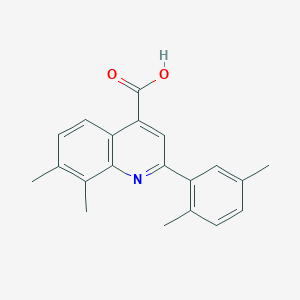
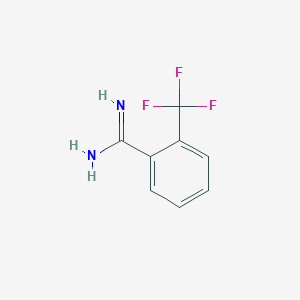
![methyl N-[(4-bromophenyl)acetyl]glycinate](/img/structure/B1351743.png)
